A Comprehensive Technical Guide to Nα-Z-Nε-Boc-D-lysine p-Nitrophenyl Ester (Z-D-Lys(Boc)-ONp)
A Comprehensive Technical Guide to Nα-Z-Nε-Boc-D-lysine p-Nitrophenyl Ester (Z-D-Lys(Boc)-ONp)
This guide provides an in-depth analysis of Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester, commonly abbreviated as Z-D-Lys(Boc)-ONp. It is a critical reagent for researchers, chemists, and professionals in drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, the underlying principles of its chemical reactivity, and practical, field-proven protocols for its application.
Chapter 1: Molecular Profile and Physicochemical Properties
Z-D-Lys(Boc)-ONp is a meticulously designed amino acid derivative that serves as a robust building block in peptide synthesis. Its utility stems from the strategic placement of three key functional components on a D-lysine scaffold: an Nα-Z protecting group, an Nε-Boc protecting group, and a C-terminal p-nitrophenyl (ONp) ester for activation. The incorporation of the D-enantiomer is particularly significant for synthesizing peptides with enhanced proteolytic stability.
Chemical Structure
The molecule's architecture is tailored for controlled, sequential peptide bond formation.
-
D-lysine Backbone: Provides the non-natural stereochemistry, which is instrumental in designing enzyme-resistant peptide therapeutics.
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Nα-Benzyloxycarbonyl (Z) Group: A well-established, stable carbamate protecting the α-amino group.
-
Nε-tert-butoxycarbonyl (Boc) Group: Protects the side-chain ε-amino group and is removable under conditions orthogonal to the Z-group.[1]
-
p-Nitrophenyl (ONp) Ester: An activated ester at the C-terminus that facilitates efficient amide bond formation by acting as a good leaving group.[2]
Systematic Nomenclature and Identifiers
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Systematic Name: (R)-4-nitrophenyl 6-((tert-butoxycarbonyl)amino)-2-((((benzyloxy)carbonyl)amino)hexanoate
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Common Synonyms: Nα-Z-Nε-Boc-D-lysine p-nitrophenyl ester, Nα-Cbz-Nε-Boc-D-lysine p-nitrophenyl ester
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Precursor CAS Number: 66845-42-9 (for Z-D-Lys(Boc)-OH)[3]
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L-isomer Analog CAS: The corresponding L-isomer, Z-L-Lys(Boc)-ONp, has the CAS number 2212-69-3.[4][5] Physical properties are often comparable between enantiomers, with the exception of optical rotation.
Physicochemical Properties
The following table summarizes the key properties of Z-D-Lys(Boc)-ONp, with data for the L-isomer provided for reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₃O₈ | [4] |
| Molecular Weight | 501.53 g/mol | [4] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 93.5-94.5 °C (for L-isomer) | [4] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate | [2] |
| Storage Conditions | 2-8°C, store under inert gas, sealed in dry conditions | [4] |
| Optical Rotation | Specific value not available; expected to be opposite in sign to the L-isomer ([α]D²⁴ = -25 ± 1º, c=2 in DMF for Boc-L-Lys(Z)-ONp) | [2] |
Chapter 2: The Chemistry of Protection and Activation
The efficacy of Z-D-Lys(Boc)-ONp in peptide synthesis is rooted in the principle of orthogonal protection, which allows for the selective deprotection of one functional group in the presence of others.[6][7]
The Principle of Orthogonal Protection
In peptide synthesis, it is imperative to control which amino and carboxyl groups react. Orthogonal protecting groups are distinct classes of protectors that are removed by completely different chemical mechanisms.[8] The Z and Boc groups form a classic "quasi-orthogonal" pair, as both are removed by acidic conditions, but with vastly different reactivity thresholds.[9] The Z group is stable to the mild acid used for Boc removal but is cleaved by stronger methods like catalytic hydrogenolysis.[8][9]
Caption: Synthetic workflow for Z-D-Lys(Boc)-ONp from its precursor.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol describes a self-validating system for coupling Z-D-Lys(Boc)-ONp to an amino acid ester, such as L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The reaction's success is validated by monitoring the disappearance of starting materials and characterizing the final product.
Materials & Reagents:
-
Z-D-Lys(Boc)-ONp (1.0 eq)
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H-Ala-OMe·HCl (1.1 eq)
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N,N-Diisopropylethylamine (DIEA) (1.1 eq, to neutralize the HCl salt)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add DIEA (1.1 eq) dropwise to the solution. Stir for 15 minutes at 0 °C to form the free amine. Causality Insight: This in-situ neutralization is critical to provide the free, nucleophilic amine required for the coupling reaction without isolating the volatile free base.
-
Coupling: Add Z-D-Lys(Boc)-ONp (1.0 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:EtOAc). The reaction is complete upon the disappearance of the Z-D-Lys(Boc)-ONp spot and the appearance of a new, lower Rf product spot. The release of the yellow p-nitrophenolate can also be a visual indicator.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Insight: The acid wash removes residual DIEA and its salts. The base wash removes the p-nitrophenol byproduct. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure dipeptide, Z-D-Lys(Boc)-L-Ala-OMe.
-
Final Validation: Confirm the structure and purity of the isolated product using techniques described in Chapter 4.
Chapter 4: Analytical Characterization and Quality Control
Rigorous analytical chemistry is essential to validate the identity, purity, and stability of both the starting material and the final peptide product.
4.1. Validating Z-D-Lys(Boc)-ONp:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the Z and ONp groups, the aliphatic protons of the lysine side chain, and the nine equivalent protons of the Boc group's t-butyl moiety.
-
Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ of the molecule (e.g., m/z 502.5 for [M+H]⁺).
-
FT-IR: The infrared spectrum should display characteristic absorptions for the carbamate and ester carbonyls (~1680-1760 cm⁻¹), N-H stretches, and the nitro group (~1520 and 1340 cm⁻¹).
-
HPLC: Reversed-phase HPLC is the gold standard for assessing purity, which should typically be >98% for synthetic applications.
4.2. Monitoring the Dipeptide Synthesis:
-
TLC/HPLC: As described in the protocol, these chromatographic methods are used to track the consumption of reactants and formation of the product.
-
Post-Reaction Validation: The purified dipeptide should be analyzed by ¹H NMR and Mass Spectrometry. Key indicators of successful coupling include:
-
The appearance of a new set of signals for the L-Alanine residue in the NMR spectrum.
-
The disappearance of the p-nitrophenyl aromatic signals.
-
A mass spectrum corresponding to the molecular weight of the new dipeptide.
-
Chapter 5: Safety and Handling
As with all laboratory chemicals, Z-D-Lys(Boc)-ONp should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, ideally between 2-8°C. [4]For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent hydrolysis.
References
-
LookChem. Cas 2212-69-3, Z-LYS(BOC)-ONP. [Link]
-
PubChem. Boc-lys(boc)-onp. [Link]
-
Aapptec Peptides. Boc-Lys(Boc)-ONp [2592-19-0]. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
van der Veken, P. et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2005. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. [Link]
-
Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids. [Link]
-
Total Synthesis. Cbz Protecting Group. [Link]
-
ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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